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Compound of Interest

Compound Name: 3-Hydroxy-2-nitrobenzoic acid

Cat. No.: B181690 Get Quote

This document provides an in-depth technical guide to the spectroscopic analysis of 3-
Hydroxy-2-nitrobenzoic acid (C₇H₅NO₅), a key chemical intermediate.[1][2] This guide is

intended for researchers, scientists, and professionals in drug development who rely on precise

structural confirmation and purity assessment. We will explore the compound's signature

responses to Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

analyses, offering field-proven insights into data interpretation and experimental best practices.

Molecular Structure and Spectroscopic Overview
A foundational understanding of the molecular structure is crucial for interpreting spectroscopic

data. 3-Hydroxy-2-nitrobenzoic acid possesses a benzene ring substituted with three key

functional groups: a carboxylic acid (-COOH), a hydroxyl group (-OH), and a nitro group (-NO₂).

The relative positions of these groups (ortho, meta) create a distinct electronic environment that

governs the molecule's spectroscopic behavior.

Carboxylic Acid (-COOH): Expected to show a characteristic broad O-H stretch in the IR

spectrum and a highly deshielded proton and carbon signal in NMR.

Hydroxyl Group (-OH): Will also produce an O-H stretch in the IR spectrum. Its proton signal

in ¹H NMR will be environmentally sensitive.
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Nitro Group (-NO₂): A strong electron-withdrawing group, it will significantly influence the

chemical shifts of nearby aromatic protons and carbons. Its presence is confirmed by strong,

characteristic stretching vibrations in the IR spectrum.

Aromatic Ring: The substitution pattern will give rise to a specific set of signals in the

aromatic region of the NMR spectra and characteristic bands in the IR spectrum.

The interplay of these groups provides a unique spectroscopic fingerprint, allowing for

unambiguous identification.

Diagram 1: Annotated Structure of 3-Hydroxy-2-nitrobenzoic Acid

A reference diagram for atom numbering in spectroscopic assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By

analyzing the magnetic environments of ¹H and ¹³C nuclei, we can map the molecular skeleton

and confirm the placement of functional groups.

¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of distinct proton environments,

their electronic surroundings, and their proximity to other protons.

Table 1: Predicted ¹H NMR Data for 3-Hydroxy-2-nitrobenzoic Acid
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Proton Label
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

H4 ~7.6 - 7.8
Doublet of

doublets (dd)
~8.0, 1.5 1H

H5 ~7.2 - 7.4 Triplet (t) ~8.0 1H

H6 ~7.9 - 8.1
Doublet of

doublets (dd)
~8.0, 1.5 1H

-OH (Phenol)
Variable, ~9.5 -

11.0
Singlet (broad) - 1H

-COOH Variable, >12.0 Singlet (broad) - 1H

Note: Predicted values are based on established substituent effects and may vary with solvent

and concentration.[3][4][5][6]

Interpretation:

Aromatic Region (7.0-8.5 ppm): The three aromatic protons (H4, H5, H6) appear in this

region. The strong electron-withdrawing effects of the adjacent nitro and carboxylic acid

groups deshield these protons, shifting them downfield.

H6: Is ortho to the electron-withdrawing nitro group, leading to a significant downfield shift.

H4: Is ortho to the carboxylic acid group, also resulting in a downfield shift.

H5: Is meta to both the nitro and carboxylic acid groups, and ortho to the hydroxyl group,

placing it at a relatively more shielded (upfield) position compared to H4 and H6.

Splitting Patterns: The coupling between adjacent protons gives rise to characteristic splitting

patterns. We expect to see a triplet for H5 (coupled to H4 and H6) and doublets of doublets

for H4 and H6, reflecting their coupling to H5 and a weaker long-range coupling.

Labile Protons (-OH, -COOH): The chemical shifts of the phenolic and carboxylic acid

protons are highly variable and depend on solvent, concentration, and temperature. They
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typically appear as broad singlets and are often the most downfield signals in the spectrum.

They can be confirmed by a D₂O exchange experiment, where the signals will disappear.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for 3-Hydroxy-2-nitrobenzoic Acid

Carbon Label Predicted Chemical Shift (δ, ppm)

C1 (C-NO₂) ~140 - 145

C2 (C-COOH) ~125 - 130

C3 (C-OH) ~155 - 160

C4 ~120 - 125

C5 ~128 - 133

C6 ~115 - 120

C7 (-COOH) ~165 - 170

Note: Predicted values are based on established substituent effects and may vary with solvent.

[7][8][9][10]

Interpretation:

Carbonyl Carbon (C7): The carboxylic acid carbon is the most deshielded, appearing furthest

downfield (>165 ppm).

Substituted Aromatic Carbons: The carbons directly attached to substituents show distinct

shifts. C3, bonded to the electronegative oxygen of the hydroxyl group, is significantly

deshielded. C1, attached to the nitro group, is also shifted downfield.

Unsubstituted Aromatic Carbons: C4, C5, and C6 appear in the typical aromatic region (115-

135 ppm), with their specific shifts influenced by the electronic effects of the surrounding

substituents.
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Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule by detecting their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for 3-Hydroxy-2-nitrobenzoic Acid

Wavenumber (cm⁻¹)
Functional Group &
Vibration Mode

Intensity

3400 - 2400
-OH Stretch (Carboxylic Acid,

H-bonded)
Strong, Broad

~3200 -OH Stretch (Phenol) Medium, Broad

3100 - 3000 C-H Stretch (Aromatic) Medium

~1700 C=O Stretch (Carboxylic Acid) Strong

1600, 1475 C=C Stretch (Aromatic Ring) Medium

1550 - 1500
N-O Asymmetric Stretch (Nitro

Group)
Strong

1350 - 1300
N-O Symmetric Stretch (Nitro

Group)
Strong

1300 - 1200
C-O Stretch

(Phenol/Carboxylic Acid)
Strong

Source: Adapted from standard IR correlation tables.[11][12][13][14][15]

Interpretation:

Hydroxyl Region: The most prominent feature is an extremely broad absorption from ~3400

to 2400 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.

[16] The phenolic O-H stretch often appears as a less broad feature superimposed on this

signal.
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Carbonyl Stretch: A strong, sharp peak around 1700 cm⁻¹ confirms the presence of the

carboxylic acid's C=O group.

Nitro Group Stretches: Two strong absorptions, one asymmetric stretch near 1530 cm⁻¹ and

a symmetric stretch near 1350 cm⁻¹, are definitive evidence for the -NO₂ group.[16]

Aromatic Region: C=C stretching vibrations within the benzene ring typically appear as a pair

of bands around 1600 and 1475 cm⁻¹. Aromatic C-H stretches are usually observed as

weaker bands just above 3000 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, offering powerful confirmation of its identity and structure. The molecular weight

of 3-Hydroxy-2-nitrobenzoic acid is 183.12 g/mol .[1][2]

Expected Fragmentation Pattern (Electron Ionization - EI):

Molecular Ion (M⁺): The parent molecule minus one electron, [C₇H₅NO₅]⁺•, should be

observed at m/z = 183.

Key Fragments: Fragmentation often involves the loss of small, stable neutral molecules or

radicals. For this compound, characteristic losses include:

[M - OH]⁺ (m/z 166): Loss of the hydroxyl radical from the carboxylic acid group.

[M - NO₂]⁺ (m/z 137): Loss of a nitro group.

[M - COOH]⁺ (m/z 138): Loss of the carboxyl radical.

[M - H₂O]⁺• (m/z 165): Loss of water, potentially from the interaction of the ortho -COOH

and -NO₂ groups.

[M - CO₂]⁺• (m/z 139): Decarboxylation is a common fragmentation pathway for benzoic

acids.[17]

Diagram 2: Plausible EI-MS Fragmentation Pathway
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A simplified representation of common fragmentation losses in EI-MS.

Experimental Protocols
Adherence to standardized protocols is essential for obtaining high-quality, reproducible data.

Protocol 1: NMR Sample Preparation (for ¹H and ¹³C)
Solvent Selection: Choose a deuterated solvent in which the analyte is soluble (e.g., DMSO-

d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice as it solubilizes polar

compounds and allows for the observation of exchangeable -OH and -COOH protons.

Sample Weighing: Accurately weigh 5-10 mg of 3-Hydroxy-2-nitrobenzoic acid.

Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of

the chosen deuterated solvent.

Homogenization: Cap the tube and gently vortex or invert until the sample is fully dissolved.

A brief period in an ultrasonic bath may aid dissolution if necessary.

Analysis: Insert the tube into the NMR spectrometer and proceed with standard acquisition

protocols for ¹H and ¹³C spectra.

Protocol 2: Attenuated Total Reflectance (ATR) IR
Spectroscopy
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Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a

background scan to capture the spectrum of the ambient environment, which will be

automatically subtracted from the sample spectrum.

Sample Application: Place a small amount (a few milligrams) of the solid 3-Hydroxy-2-
nitrobenzoic acid powder directly onto the ATR crystal.

Pressure Application: Lower the ATR press arm to apply firm, consistent pressure, ensuring

good contact between the sample and the crystal.

Data Acquisition: Collect the spectrum. Typically, 16-32 scans are co-added to achieve a

good signal-to-noise ratio.

Cleaning: After analysis, raise the press arm and thoroughly clean the crystal with an

appropriate solvent (e.g., isopropanol) and a soft lab wipe.

Protocol 3: Electrospray Ionization Mass Spectrometry
(ESI-MS)

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent

like methanol or acetonitrile.

Method Setup: Set up the mass spectrometer in either positive or negative ion mode. For a

carboxylic acid, negative ion mode is often preferred, as it readily forms the [M-H]⁻ ion (m/z

182).

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe

pump at a low flow rate (e.g., 5-10 µL/min).

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu).

Tandem MS (MS/MS): To confirm fragmentation, isolate the parent ion ([M-H]⁻ or [M+H]⁺)

and subject it to collision-induced dissociation (CID) to generate and analyze fragment ions.

This provides definitive structural information.

Integrated Analysis and Conclusion
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The true power of spectroscopic analysis lies in the integration of data from multiple

techniques. The molecular weight from MS (183 g/mol ) confirms the molecular formula. IR

spectroscopy validates the presence of the key -COOH, -OH, and -NO₂ functional groups.

Finally, ¹H and ¹³C NMR spectroscopy provide the precise atomic connectivity, confirming the

1,2,3-substitution pattern on the benzene ring. Together, these techniques provide a self-

validating system for the unambiguous structural confirmation of 3-Hydroxy-2-nitrobenzoic
acid, ensuring its identity and purity for research and development applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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